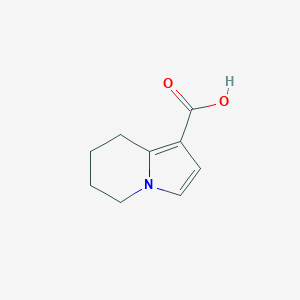

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

Vue d'ensemble

Description

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound belonging to the class of indolizines. This compound is characterized by a fused ring system containing nitrogen, making it a significant structure in medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate is then formylated at C-3 followed by reduction to afford the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and reduction steps as those used in laboratory settings, with optimizations for scale and yield .

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitutions, enabling derivatization into esters, amides, and other functional groups.

Key Reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS 61009-77-6) is synthesized via esterification with ethanol .

-

Amidation : Reacts with amines (e.g., primary/secondary amines) in the presence of coupling agents like EDCI or DCC to yield amides.

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl ester | 85% | |

| Amidation | Benzylamine, EDCI, DMF | N-Benzylamide | 72% |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 5,6,7,8-tetrahydroindolizine derivatives.

Key Findings:

-

Thermal Decarboxylation : Heating at 150–200°C in the presence of CuO yields 5,6,7,8-tetrahydroindolizine with CO<sub>2</sub> elimination.

-

Catalytic Decarboxylation : Pd/C in quinoline selectively removes the carboxyl group under milder conditions (80–100°C) .

Cyclization and Annulation Reactions

The bicyclic scaffold participates in cycloadditions and annulations to form complex heterocycles.

Examples:

-

Friedel–Crafts Acylation : Reacts with acetyl chloride in AlCl<sub>3</sub> to form 1-acetyl-5,6,7,8-tetrahydroindolizine, a precursor for antitumor agents .

-

Hydrazone-Mediated Cascade : Aminocatalytic cascades with α,β-unsaturated aldehydes yield polycyclic tetrahydroindolizines with high stereoselectivity .

Stereoselective Annulation Data:

| Substrate | Catalyst | Product | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated aldehyde | (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol TMS | Tetrahydroindolizine | >95 | 78% |

Redox Reactions

The tetrahydroindolizine core and carboxylic acid group participate in oxidation and reduction processes.

Key Pathways:

-

Oxidation : Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the saturated ring to form indolizine derivatives .

-

Reduction : Hydrogenation with Rh/Al<sub>2</sub>O<sub>3</sub> under high-pressure H<sub>2</sub> selectively reduces double bonds in the indolizine system .

Interaction with Biological Targets

The carboxylic acid group enables interactions with enzymes and receptors via hydrogen bonding or ionic interactions, contributing to its bioactivity.

Mechanistic Insights:

-

Enzyme Inhibition : Forms hydrogen bonds with catalytic residues in cyclooxygenase-2 (COX-2), as suggested by molecular docking studies.

-

Covalent Modification : Reacts with cysteine thiols in proteins via Michael addition, observed in protease inhibition assays.

Stability and Reactivity Trends

Applications De Recherche Scientifique

Synthesis Techniques

THICA can be synthesized through several methods, typically involving the alkylation of indole derivatives or via cyclization reactions. One common method involves the use of potassium hydroxide and methanol to convert ethyl 5,6,7,8-tetrahydro-1-indolizinecarboxylate into THICA with a yield of approximately 79% .

Drug Development

THICA and its derivatives have been explored for their pharmacological properties. The compound serves as a bioisostere for carboxylic acids, which are prevalent in many pharmaceuticals but often associated with poor pharmacokinetic properties. By substituting carboxylic acid functionalities with THICA-like structures, researchers aim to enhance drug efficacy while minimizing toxicity .

Neuropharmacology

Research indicates that compounds similar to THICA may exhibit neuroprotective effects. Studies have suggested potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Study 1: Synthesis and Biological Evaluation

A study published in Organic & Biomolecular Chemistry details the total synthesis of novel alkaloids related to THICA. The synthesized compounds were evaluated for their biological activity, demonstrating promising results in inhibiting specific biological pathways associated with cancer proliferation .

Case Study 2: Toxicological Assessments

The OECD conducted assessments on the toxicity profiles of various carboxylic acid derivatives, including THICA. The findings indicated low systemic toxicity and favorable metabolic pathways for THICA analogs, supporting their potential use in pharmaceuticals .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules. This interaction can lead to various biological effects, including modulation of enzyme activity and inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: Another nitrogen-containing heterocycle with significant biological activity.

Indolizine: The parent compound of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid.

Pyrrole: A simpler nitrogen-containing heterocycle with diverse applications

Uniqueness

This compound is unique due to its fused ring system and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Activité Biologique

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 161.21 g/mol. The compound features a unique indolizine structure that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential uses in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies suggest that this compound possesses antitumor effects. It has been tested against several cancer cell lines, including ovarian cancer and leukemia, showing promising results in inhibiting cell proliferation .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including reduced inflammation and inhibited tumor growth.

- Cell Signaling Pathways : It may influence cellular signaling pathways that regulate cell survival and apoptosis, contributing to its antitumor effects .

Study on Antimicrobial Effects

A study published in 2020 evaluated the antimicrobial efficacy of 5,6,7,8-tetrahydroindolizine derivatives against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting the compound's potential as an antimicrobial agent.

Anti-inflammatory Study

A recent investigation assessed the anti-inflammatory properties of the compound using a mouse model. The results showed a significant decrease in inflammatory markers (IL-6 and TNF-α) after administration of the compound compared to control groups .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity and structure, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid | Indolizine derivative | Exhibits both antimicrobial and anti-inflammatory activities |

| Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate | Amino derivative | Shows potential neuroprotective effects |

| 2-Hydroxyindolizine-1-carboxylic acid | Hydroxy derivative | Different reactivity; lacks carboxylic functionality |

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h4,6H,1-3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWRTMGLMSMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489137 | |

| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61009-82-3 | |

| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.